molecular formula C16H24BNO3 B1455112 2-(Cyclobutylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1346708-00-6

2-(Cyclobutylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B1455112
M. Wt: 289.2 g/mol
InChI Key: NJVYCTPTRYBFLA-UHFFFAOYSA-N
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Description

The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also contains a cyclobutyl group, a four-membered carbon ring, and a methoxy group, which is an oxygen atom bonded to a carbon atom. The compound also features a boron atom in a borolan-2-yl group, which is part of a five-membered ring with two oxygen atoms and two carbon atoms.



Synthesis Analysis

Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis. However, compounds like this are often synthesized using cross-coupling reactions, such as Suzuki-Miyaura or Negishi reactions, which can create carbon-carbon bonds between different organic fragments.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the pyridine ring. The presence of the nitrogen in the pyridine ring can have a significant impact on the electronic properties of the molecule, potentially making it a good ligand for metal ions.



Chemical Reactions Analysis

Again, without specific data, it’s hard to predict the exact reactions this compound would undergo. However, the borolan-2-yl group could potentially undergo reactions with Lewis bases, and the methoxy group could potentially be a site for nucleophilic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its exact molecular structure, the presence of any stereochemistry, and the nature of the substituents on the pyridine ring.


Scientific Research Applications

Structural Analysis and Reactivity

  • The structure and reactivity of pyridin-2-ylboron derivatives, similar to the compound , have been investigated. These studies focus on structural differences, such as the orientation of the dioxaborolane ring and bond angles, which influence chemical reactivity and stability (Sopková-de Oliveira Santos et al., 2003).

Boronic Acid Ester Intermediates

  • Research has been conducted on boric acid ester intermediates with benzene rings. The studies include the synthesis of these compounds and their structural confirmation using various spectroscopic methods and X-ray diffraction. This work is significant for understanding the physicochemical properties and molecular structures of compounds related to 2-(Cyclobutylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Huang et al., 2021).

Fluoride Shuttle Batteries

  • The compound has been studied for its application in organic liquid electrolyte-based fluoride shuttle batteries. Its structural variants, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, have been examined as electrolyte additives, highlighting their role in enhancing fluoride ion conductivity and battery performance (Kucuk & Abe, 2020).

Synthesis and Coupling in Medicinally Important Compounds

  • The compound's relatives are used in the synthesis of medicinally important compounds. For instance, the synthesis of 3-pyrazolo[1,5-a]pyridine boronic ester and its application in high throughput chemistry and large-scale synthesis are noteworthy (Bethel et al., 2012).

Application in Polymers

  • The compound's analogues have been used in the synthesis of deeply colored polymers, indicating potential applications in materials science. Such polymers are synthesized using palladium-catalyzed polycondensation and exhibit unique properties like solubility in common organic solvents (Welterlich, Charov, & Tieke, 2012).

Safety And Hazards

Without specific data, it’s hard to provide detailed safety and hazard information. However, as with all chemicals, appropriate safety precautions should be taken when handling this compound, including the use of personal protective equipment and working in a well-ventilated area.


Future Directions

The future directions for research on this compound would likely depend on its intended applications. For example, if it’s being studied as a potential ligand for metal ions, future research could involve testing its binding affinity for different metals, or studying the properties of the resulting complexes.


properties

IUPAC Name

2-(cyclobutylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BNO3/c1-15(2)16(3,4)21-17(20-15)13-8-9-18-14(10-13)19-11-12-6-5-7-12/h8-10,12H,5-7,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVYCTPTRYBFLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCC3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00744598
Record name 2-(Cyclobutylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclobutylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

1346708-00-6
Record name Pyridine, 2-(cyclobutylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346708-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Cyclobutylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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